Thenalidine-d5

Description

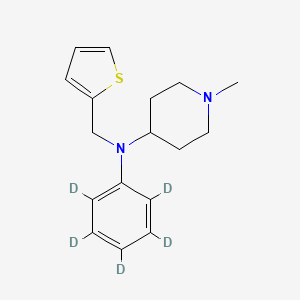

Structure

3D Structure

Properties

Molecular Formula |

C17H22N2S |

|---|---|

Molecular Weight |

291.5 g/mol |

IUPAC Name |

1-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-N-(thiophen-2-ylmethyl)piperidin-4-amine |

InChI |

InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3/i2D,3D,4D,6D,7D |

InChI Key |

KLOHYVOVXOUKQI-QRKCWBMQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC2=CC=CS2)C3CCN(CC3)C)[2H])[2H] |

Canonical SMILES |

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies for Deuterated Thenalidine

Deuterium (B1214612) Incorporation Methodologies

The synthesis of deuterated complex molecules like thenalidine-d5 (B1155902) can be approached via two main strategies: "late-stage" deuteration of an advanced intermediate or the final molecule, or a "bottom-up" approach using pre-deuterated building blocks. nih.govacs.org

Specific Deuteration Techniques for Complex Organic Molecules

For complex molecules, hydrogen isotope exchange (HIE) is a powerful technique for late-stage deuteration, allowing for the direct replacement of C-H bonds with C-D bonds. acs.org This method avoids the often lengthy process of a full de novo synthesis from simple deuterated precursors. rsc.org

Several catalytic systems are effective for the deuteration of arenes and heterocycles:

Homogeneous Iridium Catalysis : Complexes such as Crabtree's catalyst are known to facilitate HIE reactions on aromatic systems using deuterium gas (D₂) as the isotopic source. These catalysts can offer high regioselectivity, often directed by existing functional groups within the molecule.

Heterogeneous Nanoparticle Catalysis : Supported iridium nanoparticles have emerged as robust and selective catalysts for H/D exchange. acs.orgacs.org They can exhibit complementary regioselectivity compared to homogeneous systems and offer advantages in terms of catalyst separation and reuse. acs.org For instance, iridium nanoparticles have been shown to selectively deuterate the para- and meta-positions of arenes, leaving ortho-positions untouched, which can be valuable for complex scaffolds. chemrxiv.orgchemrxiv.org

Acid-Catalyzed Exchange : Strong acids in deuterated solvents like D₂O can mediate H/D exchange on electron-rich aromatic rings. For anilines, this method typically results in deuteration at the ortho and para positions relative to the amino group. acs.org

Regioselective Deuteration Approaches for this compound Synthesis

The structure of Thenalidine (B1682244) is 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine. nist.gov The target compound, this compound, requires perdeuteration of the N-phenyl ring. This can be achieved through two primary regioselective routes.

Route A: Synthesis from a Deuterated Precursor This is the most direct approach to ensure complete and specific deuteration of the phenyl ring. The key starting material is aniline-d5 (B30001). Aniline-d5 can be synthesized by the reduction of nitrobenzene-d5, which itself is prepared by the nitration of commercially available benzene-d6 (B120219). rsc.org Once aniline-d5 is obtained, it can be incorporated into the thenalidine scaffold using established synthetic routes.

Precursor Selection and Derivatization Routes

The standard synthesis of thenalidine involves the alkylation of an aniline-piperidine intermediate. chemicalbook.com Adapting this for this compound production centers on the strategic introduction of the deuterated phenyl group.

The most logical and efficient precursor is aniline-d5 . ontosight.aizeotope.com This building block ensures that the deuterium atoms are incorporated early and with high isotopic purity, minimizing the risk of isotopic dilution in subsequent steps. wakefieldchemistryconsulting.com

A plausible synthetic pathway is outlined below:

Reductive Amination : 1-methyl-4-piperidone (B142233) is reacted with aniline-d5 under reductive amination conditions (e.g., using a reducing agent like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation) to form the key intermediate, 1-methyl-4-(phenyl-d5-amino)piperidine.

Alkylation : The resulting deuterated secondary amine is then alkylated with 2-(chloromethyl)thiophene (B1266113) to yield the final product, this compound. chemicalbook.com

This synthetic route is advantageous because it uses a readily available deuterated precursor and employs standard organic reactions that are unlikely to cause H/D scrambling, thereby preserving the isotopic integrity of the final compound.

Optimization of Reaction Conditions for Isotopic Purity and Yield

When employing late-stage HIE, careful optimization is crucial to maximize both the chemical yield and the level of deuterium incorporation (isotopic purity).

Key parameters for optimization include:

Catalyst Selection : Different catalysts exhibit varying activities and selectivities. For aniline (B41778) derivatives, iridium-based systems are often preferred. A comparison might involve screening various homogeneous catalysts (e.g., Crabtree's, Kerr's) against heterogeneous nanoparticle catalysts. acs.orgnih.gov

Deuterium Source : The choice of deuterium source (e.g., D₂ gas, D₂O, C₆D₆) can significantly impact the reaction. D₂ gas is common for catalytic HIE, while deuterated solvents can also serve as the deuterium reservoir, particularly in acid- or base-catalyzed exchanges. acs.orgacs.org

Solvent and Temperature : The solvent can influence catalyst activity and substrate solubility. For iridium nanoparticle-catalyzed HIE on polar anilines, mixed solvent systems like THF/D₂O at elevated temperatures (e.g., 80 °C) have been shown to improve deuterium incorporation. nih.govresearchgate.net

Reaction Time and Pressure : Sufficient reaction time is needed to achieve high levels of exchange. For reactions involving D₂ gas, the pressure is a critical parameter that must be optimized.

The following interactive table illustrates hypothetical optimization results for a late-stage HIE on a thenalidine precursor, showcasing the impact of different catalysts on deuterium incorporation.

| Catalyst System | Deuterium Source | Temperature (°C) | Time (h) | Avg. Deuterium Atoms Inc. | Isotopic Purity (%D) |

| [Ir(COD)Cl]₂ | D₂ (1 bar) | 60 | 12 | 2.8 | 56 |

| Crabtree's Catalyst | D₂ (5 bar) | 80 | 24 | 4.1 | 82 |

| Ir-NHC Nanoparticles | D₂ (5 bar) | 100 | 24 | 4.8 | 96 |

| Pd/C | D₂O | 120 | 48 | 1.5 | 30 |

This table contains illustrative data based on typical findings in deuteration literature and does not represent experimentally verified results for Thenalidine.

Scale-up Considerations in this compound Production for Research Applications

Transitioning the synthesis of a deuterated compound like this compound from a laboratory scale to larger, kilogram-scale production for extensive research or preclinical studies introduces several challenges. researchgate.net

Cost and Availability of Deuterated Reagents : Deuterated starting materials, such as benzene-d6 or D₂ gas, are significantly more expensive than their protium (B1232500) counterparts. A cost-efficient synthesis must incorporate the deuterium label as effectively as possible, minimizing the number of steps where material can be lost after the isotope has been introduced. wakefieldchemistryconsulting.com The "bottom-up" approach using aniline-d5 is often more cost-effective on a large scale than late-stage deuteration, which may require expensive catalysts and large excesses of the deuterium source.

Process Robustness and Safety : The chosen reactions must be reliable, reproducible, and safe to perform on a large scale. researchgate.net For instance, catalytic hydrogenations/deuterations require specialized high-pressure reactors. The use of flow chemistry is an emerging strategy for scaling up deuteration processes, offering better control over reaction parameters and improved safety. nih.gov

Maintaining Isotopic Purity : A critical aspect of scale-up is preventing isotopic dilution. Every subsequent reaction and purification step after the introduction of deuterium must be carefully designed to avoid any H/D back-exchange. This includes using aprotic solvents where possible and avoiding acidic or basic conditions that could facilitate exchange with protic sources.

Analytical Controls : Robust analytical methods (e.g., NMR spectroscopy, mass spectrometry) are required at each stage to monitor the chemical purity and, crucially, the isotopic enrichment of the intermediates and the final active pharmaceutical ingredient (API). wakefieldchemistryconsulting.com

Biocatalytic Approaches to Thenalidine Derivatives and Potential for Deuteration

Biocatalysis offers a promising avenue for highly selective and environmentally benign chemical transformations. While specific biocatalytic routes to thenalidine have not been widely reported, general enzymatic methods for C-N bond formation and deuteration are relevant.

Enzymes such as transaminases or reductive aminases could potentially be engineered to catalyze the formation of the C-N bond between 1-methyl-4-piperidone and an aniline derivative. rsc.org Reductive amination, in particular, is a powerful biocatalytic reaction. researchgate.net

The potential for deuteration lies in coupling these enzymatic reactions with a deuterium source. Recent advancements have demonstrated H₂-driven biocatalytic platforms that use inexpensive D₂O as the deuterium source to generate a deuterated cofactor (e.g., [4-²H]-NADH). chemrxiv.org This deuterated cofactor can then be used by an amino acid dehydrogenase or other reductase to install a deuterium atom with high stereoselectivity during the C-N bond formation or a reduction step. rsc.orgchemrxiv.org

For a molecule like thenalidine, a hypothetical biocatalytic approach could involve:

An engineered enzyme (e.g., a reductive aminase) that accepts 1-methyl-4-piperidone and aniline-d5 as substrates.

A cofactor regeneration system that provides the necessary reducing equivalents.

If deuteration were desired at a different position, such as the piperidine (B6355638) ring, a carbonyl reductase could be used to deuterate the 4-piperidone (B1582916) precursor in a stereoselective manner using a [4-²H]-NADH recycling system. chemrxiv.org

While still largely exploratory for this class of compounds, biocatalysis presents a future-oriented strategy for producing complex deuterated molecules with high precision and under mild, sustainable conditions. researchgate.net

Flavin-Dependent Halogenase Biocatalysis in Analog Synthesis

Flavin-dependent halogenases (FDHs) are enzymes that catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.gov Their natural function involves the incorporation of halogen atoms (typically chlorine or bromine) into a substrate, not direct deuteration. However, in the context of multi-step chemoenzymatic synthesis, FDHs can be employed to create precisely functionalized intermediates that are subsequently converted into the desired deuterated analogs.

The mechanism of FDHs involves the use of a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor and molecular oxygen to oxidize a halide ion (X⁻) into a reactive hypohalous acid (HOX). hyphadiscovery.com This species travels through an internal tunnel to the enzyme's active site, where it halogenates the bound substrate with high regioselectivity, a feature dictated by the enzyme's structure rather than the substrate's intrinsic reactivity. nih.govhyphadiscovery.com

For the synthesis of a deuterated analog like this compound, a hypothetical strategy could involve:

Enzymatic Halogenation: An appropriate FDH is used to introduce a halogen atom at a specific position on the phenyl ring of a Thenalidine precursor. The selection of the enzyme would be critical to target the desired position for eventual deuteration.

Chemical Deuteration: The resulting halogenated intermediate is then subjected to a chemical reaction, such as catalytic dehalogenation, using a deuterium source like deuterium gas (D₂) and a metal catalyst (e.g., Palladium on carbon). This step replaces the halogen atom with a deuterium atom.

This chemoenzymatic approach leverages the exquisite site-selectivity of the biocatalyst to generate a key intermediate that would be challenging to produce through conventional chemistry, thereby facilitating the synthesis of a specifically labeled deuterated analog.

| Enzyme Family | Cofactor | Typical Reaction | Relevance to Analog Synthesis |

| Flavin-Dependent Halogenases (FDHs) | FADH₂ | Site-selective C-H halogenation of aromatics | Creation of halogenated intermediates for subsequent chemical deuteration |

| Tryptophan Halogenases (e.g., RebH) | FADH₂ | Halogenation of tryptophan indole (B1671886) ring | Demonstrates high regioselectivity on complex scaffolds |

| Pyrrolnitrin Halogenases (e.g., PrnC) | FADH₂ | Halogenation of pyrrole-like substrates | Shows substrate scope beyond tryptophan derivatives |

Enzymatic Derivatization with Deuterium Sources

Enzymatic derivatization offers a more direct route to deuterated compounds by using enzymes that can incorporate deuterium from a readily available source, such as deuterated water (D₂O), into a target molecule. This approach is particularly powerful for asymmetric deuteration, where the creation of chiral centers containing deuterium is desired. chemrxiv.orgnih.gov

Several classes of enzymes, particularly oxidoreductases, are suitable for this purpose. The general strategy involves an enzyme that utilizes a nicotinamide (B372718) cofactor, such as NADH, for reduction reactions. By providing D₂O as the solvent, a recycling system can be established to generate the deuterated cofactor, [4-²H]-NADH. nih.gov This isotopically labeled cofactor then serves as the deuterium donor in an enzyme-catalyzed reduction of a suitable precursor.

Flavin-dependent enzymes can also play a role in this process. Research has shown that some flavin enzymes can catalyze the hydrogen-deuterium (H-D) exchange between water and the redox-active hydrogen of NADPH, facilitating the labeling of the cofactor pool within the reaction system. nih.gov

For a molecule like Thenalidine, this strategy could be applied to a precursor containing a reducible functional group, such as a carbon-carbon double bond (C=C), a carbon-oxygen double bond (C=O), or a carbon-nitrogen double bond (C=N). The process would involve:

Precursor Synthesis: A precursor to Thenalidine is synthesized that contains a reducible bond at the desired position for deuteration.

Biocatalytic Deuteration: The precursor is treated with a selected reductase enzyme (e.g., an ene-reductase or ketone reductase) in a medium containing D₂O as the deuterium source and a system to regenerate the deuterated NADH cofactor. chemrxiv.orgnih.gov

This method allows for highly selective deuterium incorporation with precise stereochemical control, under environmentally benign conditions. nih.gov

| Enzyme Class | Cofactor System | Deuterium Source | Type of Transformation |

| Ene-Reductases | NADH / NAD⁺ | D₂O | Asymmetric reduction of C=C bonds |

| Ketone Reductases (KREDs) | NADH / NAD⁺ | D₂O | Asymmetric reduction of C=O bonds |

| Imine Reductases (IREDs) | NADH / NAD⁺ | D₂O | Asymmetric reduction of C=N bonds |

| Flavin-dependent enzymes | FAD / FADH₂ | D₂O | H-D exchange with NAD(P)H cofactor pool nih.gov |

Advanced Analytical Methodologies Utilizing Thenalidine D5

Role of Thenalidine-d5 (B1155902) as an Internal Standard in Quantitative Analysis

The primary function of this compound in analytical chemistry is to serve as an internal standard, a compound added in a known quantity to samples undergoing analysis. aptochem.com An ideal internal standard exhibits physicochemical properties nearly identical to the analyte of interest. nih.gov Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantification because they co-elute with the unlabeled analyte and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response. nih.govscispace.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte, such as this compound, to the sample. researchgate.net This "isotopic spike" acts as an internal standard. The fundamental principle of IDMS is the measurement of the ratio of the signal intensity of the naturally occurring analyte to that of the isotopically labeled standard. researchgate.net Because the analyte and the internal standard are chemically identical, they behave similarly during extraction, chromatography, and ionization. nih.gov This co-behavior ensures that any sample loss or variation in instrument response affects both the analyte and the internal standard proportionally, leaving their ratio constant. This ratio is then used to accurately calculate the concentration of the analyte in the original sample. Deuterated standards like this compound are widely used for this purpose due to the relative ease and lower cost of deuterium (B1214612) incorporation compared to other stable isotopes like ¹³C and ¹⁵N. aptochem.com

This compound is extensively utilized in conjunction with chromatographic-mass spectrometric techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). In these methods, the chromatographic step separates the analyte and internal standard from other matrix components, while the mass spectrometer provides sensitive and selective detection.

In a typical LC-MS/MS workflow for the quantification of thenalidine (B1682244), both thenalidine and this compound are monitored using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion for each compound and a corresponding product ion generated through collision-induced dissociation. The specificity of monitoring these unique mass transitions significantly reduces background noise and enhances the accuracy of quantification. researchgate.net

Illustrative MRM Transitions for Thenalidine and this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Thenalidine | 287.1 | 97.1 |

| This compound | 292.1 | 102.1 |

This is an interactive data table. You can sort and filter the data.

Note: The specific m/z values can vary depending on the ionization source and instrument settings.

The use of this compound in these techniques is crucial for correcting variability arising from the analytical process, including inconsistencies in injection volume, extraction recovery, and ionization efficiency. aptochem.com

Development and Validation of High-Throughput Detection Methods

The development of robust and high-throughput analytical methods is essential in drug discovery and development. The validation of these methods ensures that they are reliable for their intended purpose. nih.gov this compound plays a pivotal role in the validation of such methods for the quantification of thenalidine in complex biological matrices.

Biological samples such as plasma, urine, and tissue homogenates are complex matrices containing numerous endogenous compounds. nih.gov These compounds can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the "matrix effect." researchgate.net This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. waters.com Since this compound has nearly identical chromatographic behavior and ionization properties to thenalidine, it experiences the same degree of signal suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the impact of the matrix effect can be effectively normalized, leading to more accurate and precise results. analchemres.org

Hypothetical Matrix Effect Data in Different Biological Matrices:

| Biological Matrix | Analyte Response (Thenalidine) | Internal Standard Response (this compound) | Analyte/IS Ratio | Matrix Effect (%) |

| Neat Solution | 100,000 | 100,000 | 1.00 | 0 |

| Human Plasma | 75,000 | 74,000 | 1.01 | -25 |

| Rat Urine | 60,000 | 61,000 | 0.98 | -40 |

| Mouse Brain Homogenate | 50,000 | 49,000 | 1.02 | -50 |

This is an interactive data table. You can sort and filter the data.

Note: This table presents illustrative data to demonstrate the concept of matrix effects and their compensation using an internal standard.

A calibration curve is essential for quantitative analysis and is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in a series of calibration standards. mdpi.com The use of this compound ensures the linearity and reproducibility of the calibration curve by correcting for any variability in the analytical process. researchgate.net

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. nih.gov During method validation, the LOQ is established by analyzing samples with low concentrations of the analyte and demonstrating that the precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal value) are within acceptable limits, typically ±15-20%. mdpi.comresearchgate.net The consistent response of this compound across the calibration range is critical for accurately determining the LOQ. nih.gov

Example of a Calibration Curve Data Set for Thenalidine using this compound:

| Thenalidine Concentration (ng/mL) | Thenalidine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,000 | 0.0101 |

| 5 | 7,650 | 152,000 | 0.0503 |

| 10 | 15,300 | 151,000 | 0.1013 |

| 50 | 75,800 | 149,000 | 0.5087 |

| 100 | 151,000 | 150,000 | 1.0067 |

| 500 | 755,000 | 151,000 | 5.0000 |

| 1000 | 1,520,000 | 152,000 | 10.0000 |

This is an interactive data table. You can sort and filter the data.

Note: This table provides an illustrative example of data used to construct a calibration curve.

Characterization of this compound Isotopic Purity and Stability

The reliability of quantitative data obtained using a stable isotope-labeled internal standard is directly dependent on the isotopic purity and stability of that standard.

High isotopic purity is crucial to prevent "cross-talk" or interference between the mass spectrometric signals of the analyte and the internal standard. researchgate.net If the deuterated internal standard contains a significant amount of the unlabeled analyte, it will contribute to the signal at the mass transition of the analyte, leading to an overestimation of the analyte's concentration, particularly at low levels. researchgate.net The isotopic purity of this compound is typically determined by high-resolution mass spectrometry, which can resolve the mass difference between the deuterated and non-deuterated species. researchgate.netalmacgroup.com An acceptable isotopic purity for a deuterated internal standard is generally considered to be above 98%. researchgate.net

The stability of the deuterium label on this compound is another critical parameter. The deuterium atoms should not exchange with hydrogen atoms from the solvent or matrix during sample storage, preparation, and analysis. waters.com Such an exchange would lead to a decrease in the concentration of the deuterated standard and an increase in the concentration of the unlabeled analyte, resulting in inaccurate quantification. researchgate.net Stability is assessed by incubating this compound under various conditions (e.g., different pH values, temperatures, and in different biological matrices) and monitoring for any changes in its isotopic distribution over time. researchgate.netwaters.com

Multi-Analyte Profiling and Methodological Advancements in Small Molecule Identification

The isotopic labeling of Thenalidine, resulting in this compound, provides a crucial tool for advanced analytical methodologies, particularly in the simultaneous screening and quantification of multiple small molecules in complex biological matrices. The use of deuterated internal standards like this compound is a cornerstone of modern high-throughput screening methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential in fields like clinical and forensic toxicology for identifying a wide array of compounds from a single sample. nih.govmdpi.comresearchgate.net

The primary role of this compound in these multi-analyte panels is to serve as an internal standard. An ideal internal standard co-elutes with the target analyte and exhibits similar ionization efficiency but has a different mass-to-charge ratio (m/z), preventing signal interference. rsc.org By adding a known concentration of this compound to a sample, analysts can correct for variations in sample preparation, such as extraction efficiency, and for fluctuations in the analytical instrument's performance. nih.gov This ensures higher accuracy and precision in the quantification of the target analytes.

Methodological advancements have focused on developing comprehensive screening procedures capable of detecting dozens or even hundreds of compounds in a single analytical run. nih.govmdpi.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous screening and quantitation of 18 different antihistamine drugs in blood samples highlights the power of this approach. nih.gov In such a method, each compound is identified by its specific retention time and its mass spectrometric fragmentation pattern, known as a Multiple Reaction Monitoring (MRM) transition.

While a specific multi-analyte panel detailing the MRM transitions for Thenalidine alongside this compound was not available in the searched literature, a representative data table from a multi-antihistamine screening method illustrates the principle. This compound would be incorporated into such a panel with its own unique precursor and product ion transitions, distinct from the non-labeled analytes, while exhibiting a similar chromatographic retention time to Thenalidine and other structurally related first-generation antihistamines.

The table below is a representative example of data from a multi-analyte LC-MS/MS method for various compounds, demonstrating the type of parameters that would be defined for Thenalidine and its deuterated standard, this compound, in a real-world application.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Internal Standard |

| Diphenhydramine | 256.2 | 167.1 | 4.8 | Diazepam-d5 |

| Chlorpheniramine | 275.1 | 230.1 | 5.1 | Diazepam-d5 |

| Hydroxyzine | 411.2 | 201.1 | 5.5 | Hydroxyzine-d4 |

| Cetirizine | 389.2 | 201.1 | 4.5 | Cetirizine-d8 |

| Thenalidine (Hypothetical) | 299.1 | 112.1 | ~5.0 | This compound |

| This compound (Hypothetical) | 304.1 | 117.1 | ~5.0 | N/A |

This table is illustrative. Data for Diphenhydramine, Chlorpheniramine, Hydroxyzine, and Cetirizine are adapted from methodologies for antihistamine screening; hypothetical values for Thenalidine and this compound are included to demonstrate their role in such a panel. Actual values would be determined experimentally. nih.gov

The development of these comprehensive, multi-analyte methods represents a significant advancement in small molecule identification. They allow for rapid, sensitive, and specific screening for a broad range of substances, which is critical in toxicological investigations where the identity of the ingested substance may be unknown. mdpi.comnih.gov The inclusion of robust internal standards like this compound is fundamental to the validation and reliability of these advanced analytical techniques. nih.gov

Mechanistic Investigations of Thenalidine Through Deuterated Analogs

Elucidation of Metabolic Pathways and Transformations

The use of deuterated analogs like Thenalidine-d5 (B1155902) is instrumental in elucidating the metabolic fate of the parent compound, thenalidine (B1682244). By tracing the metabolic pathways of the deuterated version, researchers can gain insights into how the drug is processed in the body, which is crucial for understanding its efficacy and safety profile.

In drug metabolism, compounds are typically processed in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov this compound serves as a tracer to identify the metabolites formed in both phases.

During Phase I metabolism, thenalidine may undergo oxidation, reduction, or hydrolysis. nih.gov By analyzing the mass spectra of metabolites formed after administration of this compound, researchers can pinpoint the exact sites of metabolic modification. The mass shift corresponding to the deuterium (B1214612) atoms allows for the unambiguous identification of metabolites derived from the drug.

Phase II metabolism typically involves conjugation with molecules such as glucuronic acid, sulfate, or glutathione. nih.gov The use of this compound aids in the identification of these conjugated metabolites, providing a comprehensive picture of the drug's biotransformation.

Table 1: Illustrative Phase I and Phase II Metabolites of this compound

| Metabolite | Metabolic Reaction | Analytical Finding |

|---|---|---|

| M1 | Hydroxylation | Mass shift of +16 Da in addition to the d5 label |

| M2 | N-dealkylation | Loss of a specific alkyl group, d5 label remains |

| M3 | Glucuronidation | Mass shift of +176 Da in addition to the d5 label |

The precise placement of deuterium atoms in this compound allows for the investigation of site-specific metabolism. If a particular C-H bond is a primary site of metabolic attack, replacing hydrogen with deuterium at that position can significantly slow down the reaction rate. This "metabolic switching" can alter the relative proportions of different metabolites, providing valuable information about the primary metabolic pathways. nih.gov

For instance, if deuteration at a specific position on the thenalidine molecule leads to a significant decrease in the formation of a particular metabolite, it indicates that this position is a "soft spot" for metabolism. nih.gov This knowledge can be used to design new analogs with improved metabolic stability.

Some drugs can be converted into reactive metabolites that can bind to cellular macromolecules, leading to toxicity. Mechanistic studies using this compound can help to identify such bioactivation pathways. By slowing down the rate of metabolism at specific sites, deuteration can reduce the formation of reactive metabolites. nih.gov These studies are crucial for assessing the potential for drug-induced toxicity and for designing safer drug candidates.

Pharmacokinetic Research Methodologies in Preclinical Models

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. nih.gov Preclinical pharmacokinetic studies in animal models are essential for predicting a drug's behavior in humans. allucent.com

In vitro models, such as cell cultures, can be used to study the mechanisms of drug absorption across biological membranes. mdpi.com In vivo studies in animal models provide a more comprehensive picture of drug absorption and distribution in a whole organism. mdpi.com

The use of this compound in these studies allows for the sensitive and specific quantification of the drug and its metabolites in various tissues and biological fluids. This information is critical for understanding how the drug reaches its target site of action and whether it accumulates in non-target tissues. nih.gov

Table 2: Illustrative Distribution of this compound in a Preclinical Model

| Tissue | Concentration (ng/g) |

|---|---|

| Plasma | 500 |

| Liver | 1200 |

| Kidney | 800 |

Clearance is a measure of the body's ability to eliminate a drug. mhmedical.com Drugs can be cleared from the body through metabolism, primarily in the liver, and excretion, mainly by the kidneys. nih.gov

Computational and Theoretical Chemistry of Thenalidine and Its Deuterated Analogs

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. scirp.orgscirp.org Methods like Density Functional Theory (DFT) are widely used to calculate a molecule's geometry, energy, and electronic properties with high accuracy. nih.govmdpi.com

For Thenalidine (B1682244), DFT calculations would typically be employed to optimize its three-dimensional structure to find the most stable energetic conformation. scirp.org From this optimized structure, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.govdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, QM methods can generate a Molecular Electrostatic Potential (MEP) map. dergipark.org.tr This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Thenalidine, an MEP map would identify the nitrogen atoms of the piperidine (B6355638) ring and the sulfur atom of the thiophene (B33073) ring as potential sites for hydrogen bonding and other electrostatic interactions, which is crucial for its binding to the histamine (B1213489) H1 receptor.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.gov This technique is invaluable for conformational analysis and studying the intricate dance between a ligand like Thenalidine and its receptor. researchgate.netnih.gov

An MD simulation of Thenalidine would reveal its conformational flexibility, particularly around its four rotatable bonds. ebi.ac.ukdrugcentral.org By simulating the molecule in an aqueous environment, researchers can identify the most populated and energetically favorable conformations. This is critical because the molecule must adopt a specific conformation to fit into the receptor's binding pocket.

In Silico Prediction of Metabolic Fate and Transformation Products

In silico tools are increasingly used to predict how a drug candidate will be metabolized in the body, helping to identify potential metabolites early in the drug discovery process. news-medical.netnih.govcreative-biolabs.com These predictive models use various approaches, including rule-based systems derived from known metabolic reactions and machine learning models trained on large datasets of drug metabolism data. nih.govmdpi.com

For Thenalidine, in silico metabolism prediction would focus on the reactions catalyzed by major enzyme families, particularly the Cytochrome P450 (CYP) superfamily. nih.govresearchgate.net Based on its chemical structure, several metabolic transformations can be predicted:

N-demethylation: The methyl group on the piperidine nitrogen is a likely site for oxidation by CYP enzymes, leading to its removal. nih.gov

Aromatic Hydroxylation: The phenyl ring could undergo hydroxylation at various positions, a common metabolic pathway for aromatic compounds.

Thiophene Oxidation: The thiophene ring can be oxidized, potentially leading to the formation of a sulfoxide.

Piperidine Ring Oxidation: The piperidine ring itself could be a site for hydroxylation or other oxidative modifications.

Predictive software can rank these potential metabolic sites based on their reactivity and accessibility to enzymes, providing a hypothetical map of Thenalidine's metabolic fate. news-medical.net This information is crucial for understanding the drug's clearance and identifying metabolites that may be active or toxic.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational methods that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.netmdpi.comresearchgate.net These models are essential for optimizing lead compounds and designing new molecules with improved potency and selectivity. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. For Thenalidine, a variety of descriptors can be calculated from its 2D and 3D structures. These include constitutional, electronic, and lipophilic properties.

(Data sourced from ChEMBL and DrugCentral databases) ebi.ac.ukdrugcentral.org

These descriptors quantify key molecular features: AlogP relates to lipophilicity and membrane permeability, TPSA is linked to oral bioavailability, and the number of rotatable bonds indicates molecular flexibility.

Once descriptors are calculated for a series of related compounds (e.g., a library of piperidine antihistamines), a QSAR model can be built. nih.govnih.gov This is a mathematical equation that correlates the values of the descriptors with the measured biological activity (such as binding affinity to the H1 receptor).

A hypothetical QSAR model for a class of compounds including Thenalidine might take the form:

Activity (pIC50) = c0 + (c1 * AlogP) + (c2 * TPSA) + (c3 * Steric_Descriptor) + ...

Where c0, c1, c2, ... are coefficients determined by statistical regression. Such a model would allow researchers to predict the antihistaminic activity of new, unsynthesized analogs based solely on their calculated structural descriptors. researchgate.net For instance, the model might reveal that higher lipophilicity (AlogP) and specific steric features are positively correlated with activity, guiding the design of more potent H1 receptor antagonists.

Molecular Docking Studies of Thenalidine with Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govrsc.org For Thenalidine, the primary target macromolecule is the histamine H1 receptor. smpdb.ca Docking studies are crucial for elucidating the specific interactions that anchor the drug in the receptor's binding site. nih.govdrughunter.commdpi.com

The docking process involves placing the 3D structure of Thenalidine into the known or modeled three-dimensional structure of the H1 receptor's binding pocket. A scoring function then evaluates thousands of possible binding poses, ranking them based on their predicted binding affinity. nih.gov

Recent cryo-EM structures of the H1 receptor have provided detailed views of the binding site. nih.gov Docking Thenalidine into this structure would likely show several key interactions consistent with other H1 antagonists:

Ionic Interaction: The protonated nitrogen of Thenalidine's piperidine ring would form a crucial salt bridge with the negatively charged side chain of Aspartate 107 (Asp107). nih.gov This interaction is a hallmark of binding for most H1 antagonists.

Aromatic Interactions: The phenyl and thiophene rings of Thenalidine would likely engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as Tyrosine 108, Tryptophan 428, and Phenylalanine 432. nih.gov

Hydrogen Bonding: Additional hydrogen bonds could form between the molecule and other polar residues like Threonine 194 or Asparagine 198, further stabilizing the complex. nih.gov

These docking studies provide a static but detailed snapshot of the binding hypothesis, which complements the dynamic insights gained from molecular dynamics simulations and helps rationalize the structure-activity relationships observed in QSAR models.

Protein-Ligand Binding Site Analysis

Detailed protein-ligand binding site analysis for Thenalidine-d5 (B1155902) is not specifically documented. However, computational analyses of the histamine H1 receptor provide insights into the binding of H1-antihistamines in general. researchgate.netnih.gov Thenalidine, as an H1-antihistamine, interferes with the action of histamine at the H1 receptor. smpdb.ca This receptor is the target for drugs used to treat conditions like allergic rhinitis and urticaria. smpdb.ca

Molecular docking studies on the H1 receptor have been used to investigate the mode of interaction between various ligands and the active site of the receptor. researchgate.netscispace.com For instance, studies on other H1-antihistamines have identified key amino acid residues that are important for binding. nih.gov While the crystal structure of the histamine H1 receptor has been determined, providing a basis for structure-based drug design, specific analyses for deuterated analogs like this compound are not present in the available literature. nih.gov

In the absence of direct studies on this compound, the binding analysis would theoretically involve docking the deuterated ligand into the active site of the H1 receptor. This would help in identifying potential interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding. nih.gov The primary target for Thenalidine is the histamine H1 receptor. smpdb.ca

A general computational study on the effect of deuteration on the histamine H2 receptor (a different type of histamine receptor) suggested that replacing hydrogen with deuterium (B1214612) can alter hydrogen bonding interactions, potentially leading to increased binding affinity. mdpi.com However, similar specific data for this compound and the H1 receptor is not available.

Table 1: General Interaction Profile of H1-Antihistamines with the Histamine H1 Receptor

| Interaction Type | Key Residues (General) | Potential Role in Binding |

| Hydrogen Bonding | Asp, Thr, Lys | Anchoring the ligand in the binding pocket |

| Hydrophobic Interactions | Phe, Trp, Tyr | Stabilizing the ligand-receptor complex |

| Ionic Interactions | Asp | Interaction with protonated amine groups |

This table represents generalized interactions for H1-antihistamines and is not specific to this compound.

Applications of Thenalidine D5 in Research Standards and Quality Control

Development of Certified Reference Materials for Analytical Standardization

Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy and metrological traceability of analytical measurements. nih.gov The development of a CRM for a specific compound involves a meticulous process of material processing, characterization, and the assignment of a certified value with a stated uncertainty. While specific documentation detailing Thenalidine-d5 (B1155902) as a commercially available CRM is not prevalent, the principles of its use align with the established methodologies for creating such standards, particularly for drugs and their metabolites.

Isotopically labeled compounds like this compound are ideal candidates for use in the development of CRMs for several reasons:

Internal Standardization: In quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), this compound can be added to a sample at a known concentration. It co-elutes with the non-labeled Thenalidine (B1682244) and experiences similar ionization effects, allowing for the correction of variations in sample preparation and instrument response. This significantly improves the accuracy of the measurement.

Purity Assessment: The development of a CRM requires a highly pure material. The synthesis of this compound for use as a reference standard necessitates rigorous purification and characterization to ensure its suitability.

Value Assignment: The certified value of a CRM is often determined through inter-laboratory comparison studies using various analytical methods. The availability of a high-purity, isotopically labeled internal standard like this compound is crucial for the participating laboratories to achieve the necessary level of accuracy and precision in these characterization studies.

The process for developing a CRM for a compound like Thenalidine, for which this compound would be an essential tool, typically follows these steps:

| Step | Description |

| Material Processing | Synthesis and purification of high-purity Thenalidine and this compound. |

| Homogeneity Assessment | Ensuring that the batch of the candidate CRM is uniform in its composition. |

| Stability Assessment | Evaluating the stability of the compound under specified storage conditions to establish a shelf-life. |

| Characterization | Using multiple analytical techniques to determine the purity and identity of the material. |

| Value Assignment | Assigning a certified concentration or purity value with an associated uncertainty, often based on results from an inter-laboratory study. nih.gov |

Role in Inter-laboratory Validation and Proficiency Testing Schemes

Inter-laboratory validation and proficiency testing (PT) schemes are essential components of a laboratory's quality assurance program. researchgate.net These programs allow laboratories to compare their performance against that of their peers and to demonstrate the reliability of their analytical methods. mdpi.com The use of a common, well-characterized internal standard is often a prerequisite for participation in such schemes to minimize variability arising from individual laboratory standards.

This compound plays a significant role in this context:

Reducing Inter-laboratory Variability: By providing all participating laboratories with the same internal standard, proficiency test organizers can reduce a significant source of measurement uncertainty. This allows for a more accurate assessment of each laboratory's ability to perform the analytical method.

Method Validation: When a new analytical method for Thenalidine is being developed and validated across multiple laboratories, this compound serves as a consistent reference point. This ensures that the data generated from different locations are comparable and that the method is robust and transferable.

Accurate Performance Assessment: In proficiency testing, laboratories are typically provided with samples containing an unknown concentration of the analyte. The use of this compound as an internal standard enables each laboratory to correct for matrix effects and other sources of error, leading to a more accurate determination of the analyte concentration and a more meaningful evaluation of their performance.

An example of how this compound would be utilized in a proficiency test for Thenalidine is outlined below:

| Stage | Action |

| Sample Preparation | The proficiency test provider distributes blind samples containing Thenalidine to participating laboratories, along with a standardized solution of this compound. |

| Analysis | Each laboratory adds a precise amount of the this compound internal standard to the unknown sample before proceeding with their analytical method (e.g., LC-MS/MS). |

| Quantification | The concentration of Thenalidine is calculated based on the ratio of the analytical signal of Thenalidine to that of this compound. |

| Evaluation | The reported results from all laboratories are statistically analyzed to assess individual and overall performance. |

Standardization of Analytical Methods for Related Chemical Structures

The principles of using an isotopically labeled internal standard like this compound can be extended to the standardization of analytical methods for other structurally related compounds, particularly other piperidine-based antihistamines. While an ideal internal standard is the isotopically labeled analog of the analyte, in cases where a specific labeled analog is unavailable, a structurally similar labeled compound may be used, albeit with more rigorous validation.

The use of this compound in this broader context offers several advantages:

Method Development for Analogs: During the development of quantitative methods for other antihistamines with similar chemical structures, this compound can be used as a surrogate internal standard in the initial phases to establish chromatographic conditions and mass spectrometric parameters.

Understanding Matrix Effects: By observing the behavior of this compound in different biological matrices (e.g., blood, urine), analytical chemists can gain insights into potential matrix effects that may also affect other structurally similar analytes. This knowledge is crucial for developing robust and reliable analytical methods.

Quality Control in Multi-Analyte Screening: In forensic and toxicological screening methods that target a wide range of drugs, including various antihistamines, this compound can be included as a quality control standard to monitor the performance of the analytical system and ensure the reliable detection of compounds with similar properties. nih.govnih.gov

Future Directions and Emerging Research Avenues for Deuterated Chemical Entities

Advancements in Precision Deuteration Techniques

Future research is moving beyond bulk or simple deuteration towards site-selective deuteration. This involves placing deuterium (B1214612) atoms at specific, metabolically vulnerable positions within a molecule. This "precision deuteration" can be used to deliberately slow down a specific metabolic pathway (a phenomenon known as the "deuterium kinetic isotope effect"). This allows researchers to study the roles of different metabolic pathways in a drug's efficacy and to create more stable analytical standards that are less prone to in-vitro metabolic degradation during sample handling.

Integration of Deuterated Compounds in Systems Biology and Multi-Omics Research

In systems biology and metabolomics, stable isotope labeling is a powerful tool for tracing the flow of molecules through complex metabolic networks. While Thenalidine-d5 (B1155902) is used to quantify a single analyte, future applications could involve using more extensively labeled compounds as tracers. By introducing a deuterated substrate into cells or organisms and analyzing its metabolic products via high-resolution mass spectrometry, researchers can map metabolic fluxes and understand how disease or drug treatment perturbs these networks. psu.edu

Novel Applications in Imaging and Diagnostic Research

Deuterium's unique properties are being explored for new imaging modalities. For example, Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that can non-invasively track metabolism in vivo by monitoring the conversion of deuterated substrates (like glucose-d7) into downstream metabolites. While not a direct application for a standard like this compound, the principle of using deuterated molecules as probes is a significant area of future research. Furthermore, deuterated precursors can sometimes be used in the synthesis of radiotracers for Positron Emission Tomography (PET), another critical in-vivo imaging technique.

Computational Design of Deuterated Analogs for Enhanced Research Utility

Computational chemistry is playing an increasingly important role in the design of deuterated compounds. nih.gov Predictive models can identify the likely sites of metabolism on a drug molecule, such as those mediated by cytochrome P450 enzymes. nih.govbenchchem.com This information can guide synthetic chemists to create deuterated internal standards, like this compound, with deuterium placed at metabolically stable positions. For therapeutic applications, this same approach can be used to design novel deuterated drugs where metabolism is deliberately slowed at a key position to improve pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.